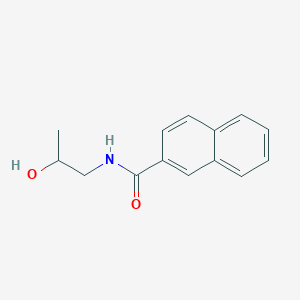
N-(prop-2-en-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(prop-2-en-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PTNPA and is primarily used in studies related to neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of PTNPA involves the inhibition of MAO-A activity, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This increase in neurotransmitter levels can have beneficial effects on mood, cognition, and behavior. PTNPA has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTNPA are primarily related to its inhibition of MAO-A activity and its antioxidant properties. Inhibition of MAO-A activity can lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can have beneficial effects on mood, cognition, and behavior. PTNPA's antioxidant properties can protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTNPA in lab experiments is its specificity for MAO-A inhibition. This specificity allows for a more targeted approach in studying the effects of MAO-A inhibition on various biological processes. However, one limitation of using PTNPA in lab experiments is its potential toxicity at high concentrations. Careful consideration should be given to the dose and duration of PTNPA exposure in lab experiments.
Direcciones Futuras
There are several future directions for the study of PTNPA. One potential direction is to investigate its potential use as a drug candidate for the treatment of various neurological and psychiatric disorders. Another potential direction is to study the effects of PTNPA on different cell types and biological processes. Additionally, further research is needed to understand the potential toxicity of PTNPA at high concentrations and to develop safer and more effective derivatives of PTNPA for use in lab experiments and clinical settings.
Métodos De Síntesis
The synthesis of PTNPA involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 5,6,7,8-tetrahydronaphthalen-2-amine, which is then reacted with acetic anhydride to form 5,6,7,8-tetrahydronaphthalen-2-ylacetamide. The final step involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylacetamide with propargyl bromide to yield N-(prop-2-en-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.
Aplicaciones Científicas De Investigación
PTNPA has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, PTNPA has been shown to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition of MAO-A activity can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on mood, cognition, and behavior.
In pharmacology, PTNPA has been studied for its potential use as a drug candidate for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and Alzheimer's disease. PTNPA has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation, both of which are implicated in the pathogenesis of various diseases.
Propiedades
IUPAC Name |
N-prop-2-enyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-9-16-15(17)11-12-7-8-13-5-3-4-6-14(13)10-12/h2,7-8,10H,1,3-6,9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLFLOBJOOMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)



![9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514616.png)

![3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7514625.png)

![N-ethyl-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B7514634.png)


![4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7514650.png)
